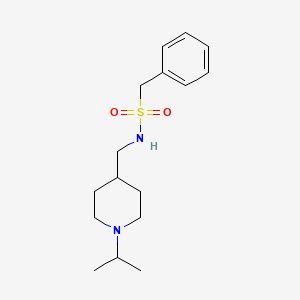

N-((1-isopropylpiperidin-4-yl)methyl)-1-phenylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

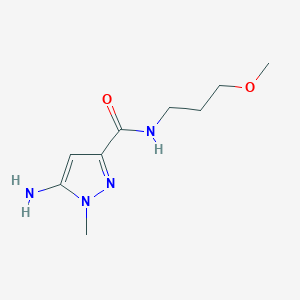

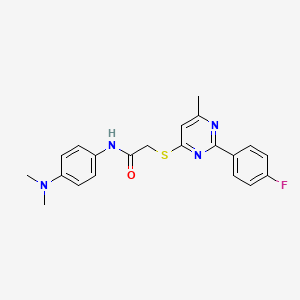

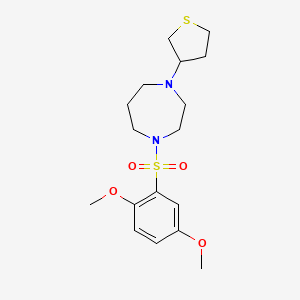

The compound “N-((1-isopropylpiperidin-4-yl)methyl)-1-phenylmethanesulfonamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are typically synthesized through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound would likely include a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Interactions

One key area of application is in the synthesis of complex organic molecules and intermediates. For instance, the efficient synthesis approach for key pyrimidine precursors used in the synthesis of rosuvastatin showcases the utility of related sulfonamide compounds in pharmaceutical synthesis, offering a metal-free and cryogenic condition-free methodology (Šterk et al., 2012). Additionally, the study on reactions of N-sulfonylalkylamines with ynamines leading to the formation of novel s,n-heterocycles demonstrates the compound's role in expanding the library of available heterocyclic compounds, which are crucial in drug discovery and development (Tornus et al., 1995).

Biocatalysis and Drug Metabolism

Research into the biocatalytic production of drug metabolites using microorganisms like Actinoplanes missouriensis highlights the importance of sulfonamide compounds in understanding drug metabolism and the creation of mammalian metabolites for clinical investigations (Zmijewski et al., 2006). This area of research is critical for drug development, as it aids in identifying metabolites that could have therapeutic or toxic effects in humans.

Chemical Structure and Properties

Investigations into the chemical structure and properties of sulfonamides also represent a significant research application. For example, the crystal structure analysis of N-methylmethanesulfonamide provides insights into the molecule's conformation and interactions, which are essential for understanding its reactivity and potential applications in material science or as a structural model for more complex sulfonamides (Higgs et al., 2002).

Buffer Interactions in Biochemical Systems

The study on buffer interactions, specifically the solubilities and transfer free energies of various buffers from water to aqueous ethanol solutions, underscores the role of sulfonamide derivatives in biochemical and pharmaceutical research. Understanding these interactions is crucial for the design of experiments and formulations in biochemistry and molecular biology (Taha & Lee, 2010).

Orientations Futures

Mécanisme D'action

Target of Action

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidine derivatives are known to interact with a variety of biological targets, but without specific studies on this compound, it’s hard to predict its exact target.

Mode of Action

The mode of action would depend on the specific biological target of the compound. Piperidine derivatives can act as agonists or antagonists at their target sites, modulating the activity of the target protein .

Biochemical Pathways

Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. Piperidine derivatives can be involved in a wide range of biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effect. These properties can vary widely among different compounds, even within the same class .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s interaction with its target, its pharmacokinetic properties, and its overall therapeutic effect .

Propriétés

IUPAC Name |

1-phenyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2S/c1-14(2)18-10-8-15(9-11-18)12-17-21(19,20)13-16-6-4-3-5-7-16/h3-7,14-15,17H,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEDYYOLZOPPIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-isopropylpiperidin-4-yl)methyl)-1-phenylmethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-[(3-Methoxyphenyl)methyl]triazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2692953.png)

![3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B2692954.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B2692955.png)

![(5E)-5-[(4-tert-butylphenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2692959.png)

![N-[1-(2-Methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2692966.png)

![(Z)-N-(1-(5-bromo-2-methoxyphenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2692970.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2692972.png)